

# Acopafant (JNJ-31001074): A Technical Overview of its Development for ADHD

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **Acopafant** (also known as Bavisant or JNJ-31001074) is a highly selective, orally active inverse agonist/antagonist of the histamine H3 receptor.[1][2] It was investigated as a novel, non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD). The therapeutic rationale was based on the role of the H3 receptor in modulating the release of several central nervous system neurotransmitters implicated in cognition and wakefulness, including histamine, acetylcholine, and norepinephrine.[1][3][4] Despite a promising preclinical profile, **Acopafant** ultimately failed to demonstrate significant clinical efficacy in adult ADHD patients, leading to the discontinuation of its development for this indication.[1][5] This technical guide provides an in-depth overview of its development history, mechanism of action, and the experimental framework used for its evaluation.

#### **Introduction and Rationale**

Attention-Deficit/Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder characterized by symptoms of inattention, hyperactivity, and impulsivity.[6] Standard pharmacological treatments, primarily psychostimulants like methylphenidate and amphetamine, act by increasing synaptic levels of dopamine and norepinephrine.[7][8] While effective for many, these medications have limitations, including potential side effects and abuse liability, creating a need for novel, non-stimulant therapeutic options.[9]

The histamine H3 receptor emerged as a promising target for ADHD treatment.[3] Predominantly located in the central nervous system, the H3 receptor acts as a presynaptic



autoreceptor and heteroreceptor, regulating the release of histamine and other key neurotransmitters involved in arousal and cognitive processes.[10][11] As an inverse agonist, **Acopafant** was designed to block this receptor, thereby increasing the release of histamine, acetylcholine, and norepinephrine in brain regions like the prefrontal cortex, which are crucial for attention and executive function.[1][2][4]

# **Mechanism of Action: H3 Receptor Inverse Agonism**

**Acopafant** functions as a potent and highly selective inverse agonist at the histamine H3 receptor (H3R).[1][2] The H3R is a G-protein coupled receptor (GPCR) that exhibits constitutive activity, meaning it can signal without an agonist.[3][12]

#### **Key Signaling Events:**

- Presynaptic Inhibition: As an autoreceptor on histaminergic neurons, H3R activation inhibits
  the synthesis and release of histamine. As a heteroreceptor on non-histaminergic neurons, it
  inhibits the release of other neurotransmitters like acetylcholine, norepinephrine, and
  dopamine.[3][11]
- Acopafant Binding: Acopafant binds to the H3 receptor, blocking the inhibitory effects of histamine and reducing the receptor's basal, constitutive activity.
- Increased Neurotransmitter Release: This inverse agonism leads to a disinhibition of the presynaptic neuron, resulting in an increased release of histamine and other neurotransmitters into the synaptic cleft.[10]
- Pro-Cognitive Effects: The elevated levels of acetylcholine and norepinephrine in the cortex and hippocampus are hypothesized to enhance attention, learning, and memory, thereby addressing the core cognitive deficits of ADHD.[1][4]

Proposed Mechanism of Action of Acopafant

## **Preclinical Development**

Note: Specific, detailed experimental protocols and quantitative data from proprietary preclinical studies are not publicly available. This section describes the generalized methodologies typical for ADHD drug discovery.



The preclinical evaluation of a compound like **Acopafant** for ADHD typically involves a battery of in vitro and in vivo assays to establish selectivity, potency, and behavioral efficacy.

## **Experimental Protocols**

- 1. Receptor Binding and Functional Assays (in vitro):
- Objective: To determine the binding affinity (Ki) and functional activity (EC50/IC50) of
   Acopafant at the human H3 receptor and a panel of other receptors to establish selectivity.
- Methodology: Radioligand binding assays are performed using cell membranes expressing
  the target receptor (e.g., CHO or HEK293 cells). Functional activity is assessed using assays
  that measure downstream signaling, such as GTPγS binding assays or cAMP accumulation
  assays, to confirm inverse agonist properties.
- 2. Animal Models of ADHD (in vivo):
- Objective: To assess the efficacy of **Acopafant** in animal models that exhibit ADHD-like symptoms such as hyperactivity, impulsivity, and inattention.
- Common Models:
  - Spontaneously Hypertensive Rat (SHR): The most widely used genetic model of ADHD,
     exhibiting hyperactivity and deficits in sustained attention.[13]
  - 6-hydroxydopamine (6-OHDA)-lesioned rats: A neurochemical model where neonatal lesions of dopaminergic pathways produce hyperactivity.[13]
  - Nicotine-exposed mouse models: Prenatal or early postnatal exposure to nicotine can induce behavioral traits associated with ADHD.[14][15]
- 3. Behavioral Assays:
- Objective: To quantify the effects of the drug on specific ADHD-related behaviors.
- · Methodologies:

#### Foundational & Exploratory

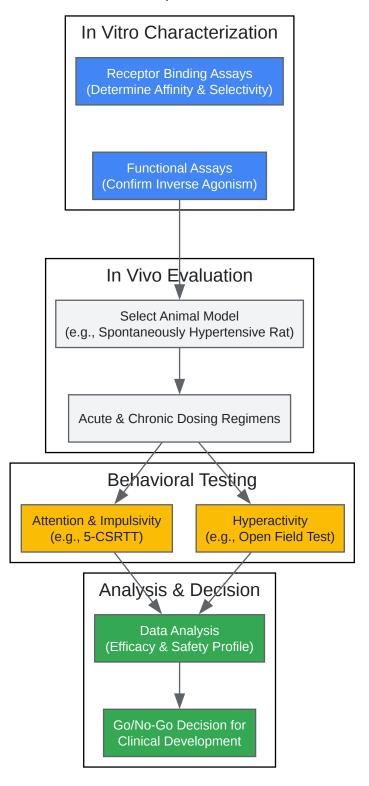




- 5-Choice Serial Reaction Time Task (5-CSRTT): A premier test for attention and impulsivity in rodents. Animals must detect a brief light stimulus in one of five apertures to receive a reward. Measures include accuracy (attention) and premature responses (impulsivity).[16]
- Delay Discounting Task: Measures impulsive choice by requiring an animal to choose between a small, immediate reward and a larger, delayed reward.[16]
- Open Field Test: Assesses locomotor activity and hyperactivity by tracking the movement of an animal in a novel, open arena.



#### Generalized Preclinical Experimental Workflow for ADHD



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Generalized Preclinical Experimental Workflow for ADHD



## **Clinical Development and Discontinuation**

**Acopafant**, developed by Johnson & Johnson, advanced into clinical trials to assess its efficacy and safety in adults with ADHD.[5][17]

#### **Key Clinical Trial (NCT00880217)**

A significant Phase II study was a randomized, double-blind, placebo- and active-controlled trial designed to evaluate three different doses of **Acopafant** (1 mg, 3 mg, and 10 mg per day) against a placebo.[1][17] The study also included two active comparator arms: atomoxetine (80 mg/d) and OROS methylphenidate (54 mg/d), to validate the trial's sensitivity.[1][17]

- Population: The trial enrolled 426 adults (ages 18-55) with a DSM-IV diagnosis of ADHD.[17]
- Duration: The study involved a 42-day double-blind treatment phase.[1][17]
- Primary Outcome: The primary efficacy measure was the change from baseline in the ADHD Rating Scale (ADHD-RS) total score.[1]

#### **Results and Discontinuation**

The results of the Phase II trial were unambiguous: **Acopafant**, at all three doses tested, failed to demonstrate a statistically significant improvement in ADHD symptoms compared to placebo.[1] In contrast, both active comparators, atomoxetine and methylphenidate, showed significant efficacy, confirming the study's validity.[18]

Based on this lack of clinical effectiveness, Johnson & Johnson discontinued the development of **Acopafant** for the treatment of ADHD in adults in July 2022.[1][5] Subsequent planned studies in children and adolescents were also terminated.[5]

## **Data Summary**

Specific quantitative data from the clinical trials, such as mean changes in ADHD-RS scores and p-values, are proprietary. The table below provides a structured summary of the publicly disclosed trial design and outcomes.



Parameter	Acopafant (1, 3, 10 mg/day)	Atomoxetine (80 mg/day)	OROS Methylphenidat e (54 mg/day)	Placebo
Study Phase	11	II (Active Control)	II (Active Control)	II (Control)
Trial Identifier	NCT00880217[1 7]	NCT00880217[1 7]	NCT00880217[1 7]	NCT00880217[1 7]
Patient Population	Adults (18-55 years) with ADHD[1]	Adults (18-55 years) with ADHD[1]	Adults (18-55 years) with ADHD[1]	Adults (18-55 years) with ADHD[1]
Primary Endpoint	Change in ADHD-RS Total Score[1]	Change in ADHD-RS Total Score[1]	Change in ADHD-RS Total Score[1]	Change in ADHD-RS Total Score[1]
Clinical Outcome	No significant difference from placebo[1]	Statistically significant improvement vs. placebo[18]	Statistically significant improvement vs. placebo[18]	Baseline
Development Status	Discontinued for ADHD (July 2022)[5]	Approved for ADHD	Approved for ADHD	N/A

#### Conclusion

The development of **Acopafant** represents a well-reasoned, mechanism-based approach to finding a novel, non-stimulant therapy for ADHD. The therapeutic target, the histamine H3 receptor, holds strong preclinical validation for its role in modulating neurotransmitter systems critical to attention and cognition.[3] However, the **Acopafant** program underscores the significant challenge of translating promising preclinical findings into clinical efficacy for complex neuropsychiatric disorders.[18] The definitive failure of **Acopafant** in a well-controlled Phase II study, despite its novel mechanism, led to the cessation of its development for ADHD, highlighting the translational gap that remains a critical hurdle in psychiatric drug discovery.



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